molecular formula C11H11NO3 B2573694 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 129912-25-0

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B2573694
CAS No.: 129912-25-0
M. Wt: 205.213
InChI Key: CYOJGCZECBHBRW-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid is a chemical compound with the CAS Number: 129912-25-0 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 3,3-dimethyl-2-oxo-5-indolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point range of 296-298 degrees Celsius .

Scientific Research Applications

Oligomerization and Dimerization

Research by Mutulis et al. (2008) explores the reaction of indole derivatives, like indole-5-carboxylic acid, with thiols to yield various adducts. This study highlights the potential for creating complex molecular structures, including dimers and trimers, which could have implications in material science and synthetic chemistry (Mutulis et al., 2008).

Synthesis of Polysubstituted Compounds

Dai et al. (2016) reported on the synthesis of complex molecules, including derivatives of 3-(5-aryl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)indolin-2-one, using selective cyclization reactions. This process demonstrates the utility of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid in creating novel heterocyclic compounds, which could be valuable in drug discovery and development (Dai et al., 2016).

Cancer Detection and Optical Imaging

A notable application in cancer detection is presented by Pham et al. (2005), where a water-soluble near-infrared dye, structurally related to this compound, was synthesized for use in optical imaging. This dye showed potential in developing molecular-based beacons for cancer detection, illustrating the significant role of this compound in medical imaging and diagnostics (Pham et al., 2005).

Synthesis of Furoindole Derivatives

Grinev et al. (1977) explored the synthesis of furo[2,3-f]- and furo[3,2-e]indole derivatives, which involved the reaction of certain indole carboxylic acids with dimethylformamide and phosphorus oxychloride. The study provides insights into the synthesis of structurally unique and potentially biologically active indole derivatives (Grinev et al., 1977).

Synthesis of Pyrrole and Isoquinolinone Derivatives

Zhukova and Entsova (2019) conducted research on the synthesis of nitrogen-containing heterocyclic compounds, involving 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole derivatives. Their work contributes to the ongoing search for new methods in synthesizing biologically active compounds (Zhukova & Entsova, 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary targets of 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, each leading to different downstream effects. The exact pathways and effects would depend on the specific biological context.

Result of Action

The molecular and cellular effects of This compound Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific target and biological context.

Properties

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOJGCZECBHBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129912-25-0
Record name 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of sodium hydroxide (14 g) in water (480 ml) was added 1-[2-(2,3-dihydro-3,3-dimethyl-2-oxoindol-5-yl)-2-oxoethyl]pyridinium chloride (44.3 g) and the mixture was stirred for 1.5 hours at 80° to 85° C. After cooling, the reaction mixture was acidified with conc. hydrochloric acid. The residual crystal was collected by filtration, washed with water and dried to give 2,3-dihydro-3,3-dimethyl-2-oxoindole-5-carboxylic acid (21 g).
Quantity
14 g
Type
reactant
Reaction Step One
Name
1-[2-(2,3-dihydro-3,3-dimethyl-2-oxoindol-5-yl)-2-oxoethyl]pyridinium chloride
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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